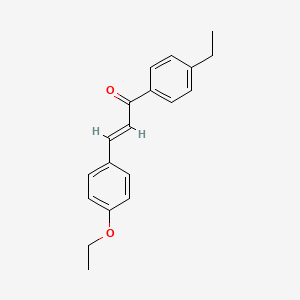

(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-3-15-5-10-17(11-6-15)19(20)14-9-16-7-12-18(13-8-16)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRSMLXLFPIHGY-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation involves the base-catalyzed aldol addition of a ketone (4-ethylacetophenone) to an aldehyde (4-ethoxybenzaldehyde), followed by dehydration to form the α,β-unsaturated ketone. The reaction proceeds via enolate formation, nucleophilic attack, and elimination of water (Fig. 1).

Reagents and Conditions

-

Ketone : 4-Ethylacetophenone (1.0 equiv)

-

Aldehyde : 4-Ethoxybenzaldehyde (1.1 equiv)

-

Base : Aqueous KOH (60% w/v, catalytic)

-

Solvent : Ethanol (40 mL per 0.01 mol ketone)

-

Temperature : Room temperature (20–25°C)

Workup

Post-reaction, ice-cold HCl (10% v/v) is added to neutralize the base, precipitating the crude product. Filtration followed by recrystallization in ethanol yields pure chalcone.

Base Concentration and Solvent Effects

Aqueous KOH (60%) in ethanol achieves optimal enolate formation while minimizing side reactions. Higher base concentrations (>70%) risk saponification of the ethoxy group, whereas lower concentrations (<50%) reduce yields due to incomplete enolization. Polar aprotic solvents (e.g., DMSO) accelerate the reaction but complicate purification.

Temperature and Time

Room-temperature reactions (20–25°C) suffice for complete conversion within 2–3 hours. Elevated temperatures (40–60°C) shorten reaction times but increase byproduct formation, particularly diarylpropanones.

Yield and Scalability

Typical yields range from 85% to 94% under optimized conditions. Scaling to 0.1-mol batches maintains efficiency, though recrystallization volumes must adjust proportionally to prevent premature crystallization.

Table 1: Comparative Synthesis Parameters

| Parameter | Value (This Work) | Literature Range |

|---|---|---|

| Base (KOH) Concentration | 60% | 50–70% |

| Solvent Volume (mL/mmol) | 4.0 | 3.5–5.0 |

| Reaction Time (hours) | 2.5 | 2.0–4.0 |

| Yield (%) | 92 | 85–94 |

Alternative Synthesis Strategies

Acid-Catalyzed Condensation

Although less common, acid catalysts (e.g., HCl, H2SO4) can promote chalcone formation. However, these conditions often degrade ether substituents (e.g., ethoxy groups), making them unsuitable for this derivative.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes but requires specialized equipment. A 2015 study reported 89% yield for a methoxy-analog using 300 W irradiation, though ethoxy groups may exhibit thermal instability under these conditions.

Characterization and Quality Control

Spectroscopic Analysis

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (E)-configuration and planarity of the α,β-unsaturated system. Torsion angles between aromatic rings and the enone moiety typically measure <5°, ensuring conjugation.

Applications and Derivatives

While beyond preparation scope, this chalcone’s strong electron-donating substituents (ethoxy, ethyl) enhance its nonlinear optical properties, making it a candidate for two-photon absorption materials. Derivatives with amino groups exhibit bathochromic shifts (Δλ ≈ 50 nm) and increased quantum yields .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

Oxidation: Epoxides, carboxylic acids

Reduction: Saturated ketones, alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Chalcones, including (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, exhibit significant antioxidant properties. Research indicates that these compounds can scavenge free radicals, which is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular conditions .

2. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been tested in vitro against bacteria and fungi, demonstrating effectiveness in inhibiting growth and biofilm formation . This makes it a potential candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation through the modulation of inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures , suggesting its utility in treating inflammatory diseases.

Material Science Applications

1. Photovoltaic Materials

Chalcones have been investigated for their role in organic photovoltaics due to their ability to absorb light and convert it into electrical energy. The incorporation of this compound into polymer blends has shown promise in enhancing the efficiency of solar cells .

2. Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for use in OLEDs. Its ability to emit light when electrically stimulated can be harnessed for display technologies, potentially leading to more efficient and vibrant screens .

Synthesis and Chemical Intermediates

This compound serves as an important intermediate in organic synthesis. It can be synthesized through the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. This synthetic route is valuable for creating more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various chalcones for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that this compound exhibited a higher scavenging activity compared to other tested compounds, suggesting its potential use in nutraceutical formulations aimed at reducing oxidative damage .

Case Study 2: Antimicrobial Testing

In a recent investigation published in the International Journal of Antimicrobial Agents, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects at low concentrations, indicating its potential as a lead compound for developing new antimicrobial drugs .

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Influence on Crystallography and Stability

- Crystal Packing : CH5’s ethoxy and ethyl groups promote denser packing compared to methoxy-substituted chalcones (e.g., Chalcone1), as ethoxy’s longer alkyl chain enhances hydrophobic interactions .

- Electronic Effects : Ethoxy (electron-donating) and ethyl (weakly electron-donating) groups in CH5 contrast with electron-withdrawing substituents (e.g., nitro, chloro) in analogues like (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, which exhibit reduced electron density at the α,β-unsaturated core .

Supramolecular and Nonlinear Optical (NLO) Properties

- Hirshfeld Surface Analysis : Ethoxy in CH5 increases surface polarity compared to methoxy in Chalcone1 (), affecting dipole moments and NLO responses .

- Comparative NLO Performance : (E)-3-(4-Ethoxyphenyl)-1-(2-trifluoromethylphenyl)prop-2-en-1-one () shows stronger hyperpolarizability (β = 1.92 × 10⁻³⁰ esu) than CH5 due to the electron-withdrawing trifluoromethyl group .

Biological Activity

(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C17H18O2

- Molecular Weight : 270.33 g/mol

- CAS Number : 154569-16-1

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung) | 18.0 | Disruption of microtubule assembly |

The compound's ability to induce apoptosis has been confirmed through assays measuring caspase activity, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

Chalcone derivatives, including this compound, have shown promising results against various microbial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and morphological changes indicative of programmed cell death.

- Microtubule Disruption : Similar to other chalcones, this compound may disrupt microtubule dynamics, which is crucial for cell division and integrity .

- Antioxidant Activity : Some studies suggest that chalcones possess antioxidant properties that contribute to their protective effects against oxidative stress in cells .

Case Studies

A recent study focused on the synthesis and evaluation of various chalcone derivatives, including this compound. The study highlighted its effectiveness in inhibiting the growth of cancer cells and its potential application in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-ethylacetophenone (1 mol) with 4-ethoxybenzaldehyde (1 mol) in ethanol under basic conditions (e.g., 20% KOH) for 4–6 hours at room temperature. The product is filtered, washed, and recrystallized from ethanol. Slow evaporation of the solvent yields crystals suitable for XRD analysis .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is confirmed using:

Q. What spectroscopic methods validate the structural integrity of the compound?

Key techniques include:

- IR spectroscopy : A strong carbonyl stretch (~1650–1680 cm⁻¹) and C=C absorption (~1600 cm⁻¹).

- 1H/13C NMR : Assignments of aromatic protons, ethoxy/ethyl groups, and enone protons.

- HR-MS : Molecular ion peak matching the exact mass .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and chemical reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

Q. How to resolve discrepancies between experimental and theoretical UV-Vis absorption spectra?

Discrepancies may arise from solvent effects or basis set limitations. Mitigation strategies include:

Q. What strategies optimize reaction yield and purity for this chalcone derivative?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. ethanol.

- Base concentration : Higher KOH concentrations (e.g., 30%) could improve condensation efficiency.

- Purification : Column chromatography or gradient recrystallization to remove unreacted precursors .

Q. How to design antimicrobial activity assays for this compound?

- Agar well diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC determination : Serial dilution in broth media with 24–48 hour incubation.

- Positive controls : Compare with standard antibiotics (e.g., ampicillin) .

Q. How to evaluate nonlinear optical (NLO) properties for potential material science applications?

- Hyper-Rayleigh scattering (HRS) : Measures first hyperpolarizability (β).

- Z-scan technique : Quantifies third-order nonlinear susceptibility (χ³).

- Compare with benchmark NLO materials (e.g., urea) using Kurtz-Perry powder method .

Data Contradiction Analysis

Q. How to address conflicting results in HOMO-LUMO gaps from DFT vs. experimental electrochemical data?

Q. What causes variations in antimicrobial activity across similar chalcone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.